molecular formula C20H20N4O6S B2905776 ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate CAS No. 899951-93-0

ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate

Cat. No. B2905776
CAS RN: 899951-93-0
M. Wt: 444.46
InChI Key: RFPUMKGNLJRZAS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a useful research compound. Its molecular formula is C20H20N4O6S and its molecular weight is 444.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agent Development

The triazole moiety present in the compound is known for its antimicrobial properties . This suggests that ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate could be used as a starting point for the development of new antimicrobial agents. These agents could potentially be effective against a range of pathogenic microorganisms and could be particularly useful in treating infections in immunocompromised patients.

Agricultural Chemicals

Triazole derivatives have applications in crop protection as fungicides . The compound could be investigated for its efficacy in protecting crops from fungal pathogens, which could lead to the development of new agricultural chemicals that help in increasing crop yield and food security.

Theoretical Molecular Modeling

The compound’s complex structure makes it an interesting candidate for theoretical molecular modeling studies . Researchers can use computational methods to predict its reactivity and interactions with other molecules, which is valuable in the design of molecules with desired properties for various applications.

Spectroscopic Studies

With its diverse functional groups, the compound can be used in spectroscopic studies to understand molecular interactions and dynamics . Techniques like FT-IR, NMR, and UV spectroscopy can provide insights into the compound’s structure and behavior under different conditions.

Quantum Chemical Calculations

The compound can be used for quantum chemical calculations to explore its electronic structure and properties . These calculations can help in understanding the molecular electrostatic potentials and frontier molecular orbitals, which are crucial for predicting the reactivity of the compound.

Synthesis of Novel Derivatives

Due to the presence of multiple reactive sites, this compound can serve as a precursor for the synthesis of a variety of novel derivatives . These derivatives can then be screened for various biological activities, leading to the discovery of new therapeutic agents or materials with unique properties.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound contains a 4-methyl-4H-1,2,4-triazol-3-yl moiety , which is known to interact with various biological targets.

Mode of Action

The 4-methyl-4H-1,2,4-triazol-3-yl moiety is known to form stable complexes with various enzymes and receptors , which could potentially alter their function.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds containing a4-methyl-4H-1,2,4-triazol-3-yl moiety have been found to interact with various biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of the 4-methyl-4H-1,2,4-triazol-3-yl moiety may influence these properties , but specific studies on this compound are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the potential interactions of the 4-methyl-4H-1,2,4-triazol-3-yl moiety with various biological targets , it’s plausible that this compound could have multiple effects at the molecular and cellular level.

properties

IUPAC Name

ethyl 4-[[2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S/c1-3-28-19(27)13-4-6-14(7-5-13)22-18(26)10-30-17-9-29-15(8-16(17)25)11-31-20-23-21-12-24(20)2/h4-9,12H,3,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPUMKGNLJRZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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